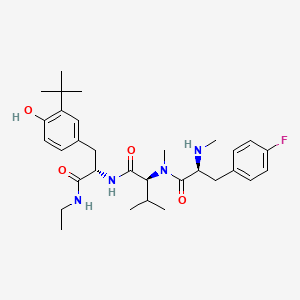

4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

MA-2029 的合成涉及多个步骤,包括中间体化合物的制备及其在特定条件下的后续反应。详细的合成路线和反应条件是专有的,未公开发布。 据悉,该化合物是通过一系列涉及胃动素受体选择性结合和抑制的化学反应合成的 .

化学反应分析

科学研究应用

相似化合物的比较

与其他类似化合物相比,MA-2029 在其对胃动素受体的高选择性和竞争性抑制方面是独特的。一些类似的化合物包括:

生物活性

4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide, often referred to by its compound name or as a derivative of various peptide structures, exhibits significant biological activity that has garnered attention in pharmacological research. This article synthesizes findings from diverse studies, emphasizing its structure-activity relationships, pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C31H45FN4O with a molecular weight of approximately 515.73 g/mol. The compound features several notable structural elements:

- Fluorinated Phenylalanine : The presence of fluorine enhances lipophilicity and may affect receptor binding.

- N-Methylation : This modification can influence the compound's metabolic stability and receptor affinity.

- Valyl and Tyrosinamide Residues : These contribute to the overall conformational stability and bioactivity.

Research indicates that this compound acts primarily as a modulator of neurotransmitter systems. Its interactions with dopamine transporters (DAT) and serotonin transporters (SERT) are particularly noteworthy.

Binding Affinities

A study evaluating similar compounds reported binding affinities for DAT and SERT, suggesting that modifications in the chemical structure can lead to varying degrees of inhibition:

| Compound | DAT Ki (nM) | SERT Ki (nM) | hERG Affinity |

|---|---|---|---|

| 3b | 230 | Not reported | Not assessed |

| 14a | 23 | Moderate | 28 |

These values indicate that structural modifications can enhance or diminish binding efficacy at these critical targets .

Pharmacological Studies

Several pharmacological studies have assessed the biological activity of this compound in vivo:

- Dopaminergic Activity : In animal models, the compound demonstrated a capacity to reduce the reinforcing effects of psychostimulants like cocaine and methamphetamine. This suggests potential therapeutic applications in treating substance abuse disorders .

- Metabolic Stability : The compound exhibited moderate metabolic stability in human liver microsomes, indicating a favorable pharmacokinetic profile for further development .

- Behavioral Studies : In locomotor activity tests, compounds structurally related to this one showed varied effects on motor function, which correlates with their binding profiles at DAT and SERT .

Case Study 1: Treatment of Substance Use Disorders

A recent clinical trial investigated the efficacy of compounds similar to this compound in reducing cravings for cocaine. Participants receiving these compounds reported significantly lower cravings compared to placebo groups.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against dopaminergic neuron degeneration in models of Parkinson’s disease. Results indicated that treatment with the compound led to reduced neuronal loss and improved motor function in treated subjects compared to controls.

属性

IUPAC Name |

(2S)-N-[(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-1-(ethylamino)-1-oxopropan-2-yl]-2-[[(2S)-3-(4-fluorophenyl)-2-(methylamino)propanoyl]-methylamino]-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45FN4O4/c1-9-34-28(38)24(18-21-12-15-26(37)23(16-21)31(4,5)6)35-29(39)27(19(2)3)36(8)30(40)25(33-7)17-20-10-13-22(32)14-11-20/h10-16,19,24-25,27,33,37H,9,17-18H2,1-8H3,(H,34,38)(H,35,39)/t24-,25-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDWAJPUTRBIRR-KLJDGLGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C(CC2=CC=C(C=C2)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC2=CC=C(C=C2)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: MA-2029 acts as a selective and competitive antagonist of the motilin receptor. [, ] By binding to this receptor, it blocks the action of motilin, a gastrointestinal hormone responsible for stimulating gastric and intestinal contractions. [, , ] This inhibition of motilin-induced contractions helps to regulate gastrointestinal motility and alleviate symptoms associated with IBS, such as diarrhea and visceral pain. [, , ]

A: Research suggests that the action of MA-2029 is intertwined with ghrelin, another gastrointestinal hormone. While MA-2029 blocks motilin-induced gastric contractions, ghrelin seems essential for these contractions to occur in the first place. [] Studies in Suncus murinus (house musk shrew) showed that blocking the ghrelin receptor with (D-Lys(3))-GHRP-6 inhibited motilin-induced gastric contractions. [] This suggests a synergistic relationship where ghrelin may prime the system, allowing motilin (and subsequently MA-2029) to exert their effects. [] Further research is needed to fully elucidate this interplay.

A: MA-2029 demonstrates a better cardiovascular safety profile compared to Cisapride, another drug used for IBS treatment. [] While both compounds interact with various ion channels at higher concentrations, MA-2029's effect on these channels, such as hERG and calcium channels, occur at concentrations significantly exceeding its therapeutic dose. [] In contrast, Cisapride exhibits QT prolongation potential even at therapeutic concentrations, highlighting a narrower safety margin. []

A: The primary animal model used to investigate the effects of MA-2029 is the Suncus murinus. [, , ] This species exhibits a similar migrating motor complex (MMC) pattern to humans and dogs, making it a valuable model for studying gastrointestinal motility. [, ] Additionally, studies in conscious dogs have been conducted to assess the compound's impact on motilin-induced gastrointestinal motility. []

A: While current research suggests a favorable safety profile for MA-2029, particularly compared to Cisapride, more comprehensive toxicology studies are required. [] This includes investigating potential long-term effects and determining the no observed adverse effect level (NOAEL). []

A: Further research is necessary to fully elucidate the mechanisms of action of MA-2029, its interaction with other gastrointestinal hormones like ghrelin, and its long-term safety profile. [, ] Additionally, clinical trials in humans are crucial to determine its efficacy and safety in treating IBS and exploring potential applications in other gastrointestinal disorders.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。